molecular formula C18H29NO9 B14357765 17-(4-Nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL CAS No. 90213-19-7

17-(4-Nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL

Cat. No.: B14357765
CAS No.: 90213-19-7
M. Wt: 403.4 g/mol
InChI Key: SIRYRCYTEYTJHB-UHFFFAOYSA-N
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Description

17-(4-Nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL is a complex organic compound characterized by the presence of multiple ether linkages and a nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-(4-Nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL typically involves the reaction of 4-nitrophenol with a polyether chain precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include 4-nitrophenol, polyether chain precursors, and suitable catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

17-(4-Nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

17-(4-Nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 17-(4-Nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL involves its interaction with specific molecular targets. The nitrophenoxy group can interact with biological molecules, potentially inhibiting certain enzymes or pathways. The polyether chain may facilitate the compound’s solubility and interaction with cellular membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17-(4-Nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL is unique due to its combination of a nitrophenoxy group and a polyether chain, which imparts distinct chemical and physical properties. This combination allows for diverse applications and interactions that are not observed in simpler compounds .

Properties

CAS No.

90213-19-7

Molecular Formula

C18H29NO9

Molecular Weight

403.4 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C18H29NO9/c20-5-6-23-7-8-24-9-10-25-11-12-26-13-14-27-15-16-28-18-3-1-17(2-4-18)19(21)22/h1-4,20H,5-16H2

InChI Key

SIRYRCYTEYTJHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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